2,5-Dimethylfuran-3-thiol
Description
Significance of Furanthiols in Organic Chemistry and Related Disciplines
Furanthiols, a class of sulfur-containing heterocyclic compounds, hold considerable importance in the fields of organic chemistry and food science. ontosight.ai These compounds are recognized for their potent aroma profiles, often contributing significantly to the flavor of various foods, even at very low concentrations. acs.org Their study provides insights into chemical structures that elicit specific sensory responses. The reactivity of the thiol group attached to the furan (B31954) ring makes them interesting subjects for investigating reaction mechanisms and chemical stability. ontosight.ai In food chemistry, understanding the formation and degradation of furanthiols is crucial for controlling the flavor of thermally processed foods like coffee and cooked meats. ontosight.aiacs.org
Overview of Research Trajectories for 2,5-Dimethylfuran-3-thiol
Research concerning this compound has largely been driven by its identification as a key aroma compound. chemicalbook.commdpi.com A primary focus has been on its role in the flavor chemistry of various foods, including coffee and meat products. scispace.comisvv-events.com Investigations have explored its formation pathways, which often involve Maillard reactions between sugars and sulfur-containing amino acids during cooking or processing. google.com Analytical chemistry has also been a key research area, with efforts dedicated to developing sensitive methods for its detection and quantification in complex food matrices. rsc.orgresearchgate.net Furthermore, there is ongoing interest in the synthesis of this and related furanthiols for use as flavoring agents. google.comvaluates.com
Classification within Heteroaromatic Compounds
This compound is classified as a heteroaromatic compound. This classification is based on its structure, which features a furan ring. hmdb.ca A furan ring is an aromatic, five-membered ring containing one oxygen atom, which makes it heterocyclic. hmdb.ca The presence of the sulfur-containing thiol group as a substituent on this ring further defines its chemical nature. hmdb.ca
Chemical Properties and Structure
Molecular Structure and Formula
The molecular formula for this compound is C₆H₈OS. chemicalbook.com Its structure consists of a furan ring with methyl groups (CH₃) attached at the 2 and 5 positions and a thiol group (-SH) at the 3 position. nih.gov
| Identifier | Value |
| IUPAC Name | This compound nih.gov |
| CAS Number | 55764-23-3 chemicalbook.com |
| Molecular Formula | C₆H₈OS chemicalbook.com |
| InChI | InChI=1S/C6H8OS/c1-4-3-6(8)5(2)7-4/h3,8H,1-2H3 nih.gov |
| InChIKey | DBBHCZMXKBCICL-UHFFFAOYSA-N nih.gov |
| Canonical SMILES | CC1=CC(=C(O1)C)S nih.gov |
Physicochemical Properties
This compound is a clear amber to orange liquid. chemicalbook.comchemicalbook.com It possesses a characteristic meaty aroma. chemicalbook.comchemicalbook.com
| Property | Value |
| Molecular Weight | 128.19 g/mol nih.gov |
| Boiling Point | 175-177 °C chemicalbook.com |
| Density | 1.05 g/cm³ chemicalbook.com |
| pKa | 6.43 chemicalbook.com |
| Flash Point | 53.89 °C thegoodscentscompany.com |
| Solubility | Slightly soluble in water chemicalbook.com |
Synthesis and Reactions
Laboratory-Scale Synthesis
One documented method for the preparation of this compound involves the reaction of 4-hydroxy-2,5-dimethyl-2,3-dihydrofuranone with hydrogen sulfide. google.com Another approach involves the reaction of a (2,5-dimethyl-3(2H)-furanone or its precursor with cysteine and/or hydrogen sulfide. google.com Precursors for the furanone can include oligomers of diacetyl, pyruvic aldehyde, pyruvic acid, acetoin, acetol, ethylene (B1197577) glycol aldehyde, and glyceraldehyde. google.com
Key Chemical Reactions
The thiol group in this compound is reactive. For instance, it can undergo oxidation. Mild oxidation of a related furanthiol, 2-methylfuran-3-thiol, using air bubbled through a solution in hexane, yields the corresponding disulfide, bis(2-methyl-3-furyl) disulfide. google.com
Analytical Characterization
Spectroscopic Data
The mass spectrum of this compound is a key analytical feature. In gas chromatography-mass spectrometry (GC-MS) analysis, it exhibits characteristic ion pairs, such as 128.10 > 95.10, which are used for its identification and quantification. rsc.org
Chromatographic Methods
Gas chromatography (GC) is a primary technique for the analysis of this compound, often coupled with mass spectrometry (GC-MS). mdpi.comrsc.org The compound can be separated on capillary columns like a DB-5MS or a WCOT CP wax 52 CB. mdpi.comgoogle.com Headspace solid-phase microextraction (HS-SPME) is a common sample preparation technique used prior to GC analysis to extract the volatile thiol from a sample matrix. mdpi.com
Occurrence and Applications
Natural Occurrence and Formation in Food Chemistry
This compound is a naturally occurring flavor compound found in various food items. scispace.com It has been identified as a volatile component in coffee. scispace.comresearchgate.net Its formation is often a result of thermal processes, such as the Maillard reaction, which is a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor. google.com
Industrial Applications
Due to its potent meaty and savory aroma, this compound is used as a flavoring agent in the food industry. nih.govchemicalbook.com It is recognized by the Flavor and Extract Manufacturers Association (FEMA) with the number 3451. nih.govthegoodscentscompany.com The global market for this compound includes applications in both the food and fragrance industries. valuates.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,5-dimethylfuran-3-thiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8OS/c1-4-3-6(8)5(2)7-4/h3,8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBBHCZMXKBCICL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10204315 | |
| Record name | 2,5-Dimethyl-3-furanthiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10204315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear yellow-orange liquid; meaty aroma | |
| Record name | 2,5-Dimethyl-3-furanthiol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/995/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
175.00 to 177.00 °C. @ 760.00 mm Hg | |
| Record name | 2,5-Dimethyl-3-furanthiol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040197 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in water,soluble in organic solvents,oils, Miscible at room temperature (in ethanol) | |
| Record name | 2,5-Dimethyl-3-furanthiol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/995/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.138-1.144 | |
| Record name | 2,5-Dimethyl-3-furanthiol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/995/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
55764-23-3 | |
| Record name | 2,5-Dimethyl-3-furanthiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55764-23-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dimethyl-3-furanthiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055764233 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Dimethyl-3-furanthiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10204315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-dimethylfuran-3-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.346 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,5-DIMETHYL-3-FURANTHIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WCT2259X5L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2,5-Dimethyl-3-furanthiol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040197 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes to 2,5-Dimethylfuran-3-thiol
Established methods for synthesizing this compound predominantly rely on the transformation of oxygen-containing furan (B31954) precursors, particularly furanone derivatives, through reactions with sulfur-donating reagents.
Synthesis from Furan Derivatives
While direct thiolation of a simple, pre-formed 2,5-dimethylfuran (B142691) ring is not the most commonly cited pathway, the synthesis of the target thiol is fundamentally rooted in the chemistry of furan derivatives. The most prominent established routes involve the conversion of functionalized furan rings, specifically furanones, which are more susceptible to the nucleophilic attack required to introduce the thiol group. These pathways begin with a furan derivative that already possesses much of the required carbon skeleton.
Reaction of 4-Hydroxy-2,5-dimethyl-2,3-dihydrofuranone with Hydrogen Sulfide
A key and well-documented precursor for the synthesis of this compound is 4-Hydroxy-2,5-dimethyl-3(2H)-furanone, a compound commonly known by the trivial name Furaneol. The reaction of this furanone with hydrogen sulfide is a primary method for introducing the sulfur functionality.
The reaction typically involves heating the furanone in an aqueous solution with a source of hydrogen sulfide. Under these conditions, the hydroxyl group at the C-4 position can be substituted by a thiol group. However, this reaction is often not selective and yields a complex mixture of volatile sulfur compounds. Research has shown that reacting 4-hydroxy-5-methyl-3(2H)-furanone with hydrogen sulfide at elevated temperatures (e.g., 140°C) produces thiols, disulfides, and dithiolanones. nih.gov The formation of 2,5-dimethyl-4-hydroxy-3(2H)-thiophenone, where the furan ring oxygen is replaced by sulfur, is also a competing reaction pathway. researchgate.net
Utilization of Cysteine and Hydrogen Sulfide in Preparation
The synthesis is often performed using a combination of hydrogen sulfide and the amino acid L-cysteine. Cysteine plays a dual role in these reactions. Firstly, it can serve as a sulfur source itself, as it can degrade under thermal conditions (Strecker degradation) to release hydrogen sulfide, ammonia, and various aldehydes. Secondly, it participates in the Maillard reaction cascade with carbonyl precursors to generate key intermediates.
Studies investigating the reaction of furanones with cysteine or hydrogen sulfide have found that while both systems produce a wide array of sulfur-containing volatiles, the reaction involving cysteine tends to yield a greater number of individual compounds, with thiols being the dominant components. nih.gov This suggests that cysteine is a highly effective reagent for the formation of furanthiols from furanone precursors. The reaction of furfural with hydrogen sulfide, often generated from cysteine, is a known route to forming 2-furfurylthiol, illustrating the principle of converting a furan derivative to a furanthiol using these reagents. researchgate.net
| Reactant 1 | Reactant 2 | Key Conditions | Major Product Types |
| 4-Hydroxy-5-methyl-3(2H)-furanone | Hydrogen Sulfide | 140°C, pH 4.5 | Dithiolanones, Thiols, Disulfides |
| 4-Hydroxy-5-methyl-3(2H)-furanone | Cysteine | 140°C, pH 4.5 | Thiols, Disulfides, Thiophenones |
| Glucose | Cysteine | Thermal | 2-Furfurylthiol, Thiophenes |
Direct Synthesis Approaches from Precursors
Direct synthesis approaches aim to construct the this compound molecule from more fundamental, acyclic precursors or through the direct functionalization of the parent furan ring.
Application of 2,5-Dimethylfuran as a Starting Material
The direct introduction of a thiol group onto the 2,5-dimethylfuran ring represents a more direct synthetic strategy, though it is less documented in flavor chemistry literature compared to Maillard-type reactions. Standard electrophilic substitution reactions on the furan ring, such as halogenation or nitration, are common, but direct thiolation is not a standard named reaction for furans.
A plausible, albeit not widely reported, synthetic route would involve the metallation of 2,5-dimethylfuran. This could be achieved by reacting 2,5-dimethylfuran with a strong base, such as an organolithium reagent (e.g., n-butyllithium), to deprotonate one of the ring carbons, preferentially at the C-3 or C-4 position. The resulting lithiated intermediate could then be treated with an electrophilic sulfur source, such as elemental sulfur (S₈) or a disulfide, to introduce the thiol group. This approach is a standard method for introducing sulfur into various aromatic and heteroaromatic systems but its specific application to 2,5-dimethylfuran for the synthesis of the 3-thiol is not extensively covered in available literature.
Role of Diacetyl Oligomers and Related Keto Compounds
The formation of this compound is intimately linked to the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating. A key precursor in this context is the α-dicarbonyl compound diacetyl (2,3-butanedione).
Diacetyl can react with amino acids, particularly cysteine, to generate a variety of heterocyclic aroma compounds. researchgate.net In the pathway leading to this compound, diacetyl can undergo aldol-type condensation reactions to form intermediates that cyclize into the 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol) structure. This furanone is the critical intermediate that subsequently reacts with hydrogen sulfide (often derived from the degradation of cysteine) to form the final thiol product, as described in section 2.1.2. Therefore, α-dicarbonyls and related keto compounds like diacetyl are foundational precursors in the Maillard-based synthesis of this furanthiol.
| Precursor | Key Reagents | Intermediate | Reaction Type |
| Diacetyl (2,3-butanedione) | Amino Acids (e.g., Cysteine) | 4-Hydroxy-2,5-dimethyl-3(2H)-furanone | Maillard Reaction / Aldol Condensation |
| 2,5-Dimethylfuran | Organolithium reagent, then Sulfur (S₈) | 2,5-Dimethyl-3-lithiofuran | Metallation-Thiolation (Proposed) |
Optimization of Reaction Conditions and Yield Enhancement (e.g., Autoclave Methods)
The synthesis of furan-based thiols involves critical reaction parameters that must be optimized to enhance yield and purity. While specific literature on the high-pressure synthesis of this compound is not prevalent, general principles from furan and thiol chemistry can be applied. Key variables for optimization include temperature, pressure, catalyst choice, and reaction time.
High-pressure and high-temperature conditions, often achieved using an autoclave, can be a strategy to improve reaction rates and yields in heterocyclic synthesis. For instance, in related preparations, pressure can influence the equilibrium of reactions and enhance the solubility of gaseous reactants. The synthesis of 2,5-dimethylfuran itself, a precursor, can be optimized by controlling factors like hydrogen gas pressure during the hydrogenolysis of intermediate compounds. In one study, varying the pressure from 150 psi to 500 psi significantly altered the product distribution.
Catalysis is another crucial area for optimization. Gold-catalyzed reactions, for example, have been shown to efficiently prepare furans from heteroatom-substituted propargylic alcohols under mild, open-flask conditions, suggesting that catalyst selection is paramount for yield enhancement. chemicalbook.com The choice of solvent and the precise control of temperature are also vital. In the oxidation of 2,5-dimethylfuran, temperature changes were shown to directly affect the conversion rate of the starting material.
Derivatives and Related Sulfur-Containing Furan Systems
The thiol functional group in this compound is a versatile handle for the synthesis of a variety of other sulfur-containing furan systems, including sulfides and disulfides.
Bis(2,5-dimethyl-3-furyl) Disulfide: The disulfide derivative is readily synthesized through the oxidation of this compound. Thiols can be oxidized to disulfides using mild oxidizing agents like iodine (I₂) or bromine (Br₂). openstax.org Thermodynamics favor the formation of the stable S-S single bond in disulfides over the corresponding O-O bond in peroxides. libretexts.orglibretexts.org A practical laboratory method involves the mild oxidation of the parent thiol using air. In a procedure analogous to the synthesis of bis(2-methyl-3-furyl) disulfide, a solution of the thiol in a solvent like hexane can be stirred while bubbling air through it for an extended period. prepchem.com The disulfide is then isolated and purified, typically by chromatography.
Bis(2,5-dimethyl-3-furyl) Sulfide: The synthesis of the corresponding sulfide (a thioether) is also a key transformation. A common and effective method for preparing sulfides involves the reaction of a thiolate anion with an appropriate alkyl or aryl halide, in a process analogous to the Williamson ether synthesis. openstax.orgmasterorganicchemistry.com For the synthesis of bis(2,5-dimethyl-3-furyl) sulfide, this compound would first be deprotonated with a suitable base (e.g., sodium hydride) to form the sodium 2,5-dimethylfuran-3-thiolate. This nucleophilic thiolate would then be reacted with a 3-halo-2,5-dimethylfuran in an S(_N)2 reaction to yield the target sulfide. Various metal-catalyzed cross-coupling reactions between thiols and aryl halides have also been developed, providing alternative routes to diaryl sulfides. organic-chemistry.org
The reactivity of the sulfur atom in furan-based systems allows for the creation of a diverse range of thioether and disulfide compounds. A notable example is the use of bis(2-methyl-3-furyl)disulfide as a starting material to generate various novel thioethers (sulfides). nih.gov In these explorations, the disulfide is reacted with a range of substrates, including cyclic ethers, amides, ketones, and epoxides, to form new C-S bonds. nih.govrsc.org
These reactions significantly expand the library of known sulfur-containing furan derivatives. The resulting thioethers often possess unique aroma characteristics, with notes described as onion, garlic, nut, and roasted meat. nih.gov The table below summarizes the types of thioether derivatives synthesized from a furan disulfide precursor.
| Reactant Type | Reaction Description | Resulting Functional Group | Reference |
|---|---|---|---|
| Cyclic Ethers & Amides | C-H sulfurization of the reactant by the furan disulfide. | Furan-thioether linked to the reactant's carbon skeleton. | nih.gov |
| Ketones | Nucleophilic substitution reaction with the furan disulfide in the presence of a base. | α-Thio-substituted ketone derivative. | nih.gov |
| Epoxides | Ring-opening reaction of the epoxide by the furan disulfide. | β-Hydroxy thioether. | nih.gov |
Emerging Synthetic Strategies
Modern organic synthesis places a strong emphasis on developing methodologies that are not only efficient but also environmentally benign.
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like this compound and its derivatives. A key consideration is the use of renewable, biomass-derived starting materials. chemrxiv.org For example, 2,5-dimethylfuran can be produced from carbohydrates, positioning it as a sustainable precursor.
Another tenet of green chemistry is the use of catalytic methods to improve atom economy and reduce waste. The development of novel catalysts, such as gold-based systems for furan ring formation, allows reactions to proceed under milder conditions with high efficiency. chemicalbook.com Similarly, some syntheses of disulfides are now being performed in sealed tubes under an oxygen atmosphere, which can be considered a greener approach. chemicalbook.com
Furthermore, there is a drive to develop simpler, more economical, and environmentally friendly preparation technologies. For instance, a patented method for preparing the related compound 2-methyltetrahydrofuran-3-thiol was specifically designed to improve upon older methods that had poor atom economy, required hazardous reagents, or involved numerous steps. This approach focuses on reducing byproducts and shortening the reaction pathway, which are central goals of green chemistry.
Formation Mechanisms in Complex Chemical Systems
Maillard Reaction Pathways
The Maillard reaction, a form of non-enzymatic browning, is a primary route for the formation of 2,5-Dimethylfuran-3-thiol. This reaction cascade involves a reducing sugar and an amino acid, leading to a vast array of flavor and aroma compounds.
The formation of this compound proceeds through several key reactive intermediates. Dicarbonyl compounds, which are characteristic intermediates of the Maillard reaction, play a crucial role. ntou.edu.tw One proposed pathway involves the aldol reaction of hydroxyacetaldehyde and mercaptopropanone, two intermediates known to form in heated L-cysteine/glucose systems. ntou.edu.tw This reaction yields 4,5-dihydroxy-3-mercapto-2-pentanone, which subsequently cyclizes and dehydrates to form this compound. ntou.edu.tw
Another significant pathway involves the formation of 1,4-dideoxypentosone from the reaction of ribose and cysteine. ntou.edu.tw This intermediate can then react with hydrogen sulfide, which is released from the degradation of cysteine, to form 5-hydroxy-3-mercapto-3-penten-2-one. ntou.edu.tw Subsequent cyclization and dehydration of this compound also yield this compound. ntou.edu.tw While methylglyoxal is a known reactive intermediate in the Maillard reaction, often leading to the formation of related furanones like 2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF), its direct pathway to this compound is less explicitly detailed in comparison to the aforementioned intermediates. nih.govsigmaaldrich.com
The selection of amino acids and carbohydrates is a determining factor in the formation of this compound. The sulfur-containing amino acid L-cysteine is an essential precursor, as it serves as the sulfur donor for the thiol group. ntou.edu.twnih.gov The degradation of cysteine provides the necessary hydrogen sulfide or mercapto-containing fragments for the reaction. ntou.edu.tw Studies on model systems reacting cysteine with the pentose sugar ribose have demonstrated the formation of this compound, where the carbon skeleton is derived from the sugar. ntou.edu.twnih.gov
While cysteine is the primary amino acid involved due to its sulfur content, other amino acids like glycine can influence the reaction environment. In model systems involving glucose and glycine, various furanoids are formed, indicating the role of amino acids in directing the Maillard reaction towards different products. researchgate.netresearchgate.net Glucose, a hexose sugar, and other pentoses like ribose, serve as the carbon backbone for the furan (B31954) ring structure. ntou.edu.twnih.govscispace.comresearchgate.net The reaction between these sugars and amino acids under thermal stress initiates the cascade of events leading to the target compound. researchgate.net
Specific Maillard reaction products serve as direct precursors to furan and furanthiol compounds. As previously mentioned, 1,4-dideoxypentosone, formed from ribose, is a key intermediate that leads to this compound. ntou.edu.tw This pathway is significant as it explains the formation of the target compound without necessarily involving other furanone intermediates. ntou.edu.tw
Acetylformoin is another important Maillard product, identified as a precursor to 2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF) in glucose-amino acid reaction systems. nih.govresearchgate.net DMHF can be formed from the reduction of acetylformoin. researchgate.net While a direct conversion of acetylformoin to this compound is not clearly established, the structural similarity between DMHF and the target compound suggests that shared precursor pools and reaction conditions are influential.
Thermal Degradation Processes
Heat is a critical catalyst in the formation of this compound, driving the degradation of precursor molecules and facilitating their subsequent reactions.
The thermal degradation of amino acids, particularly cysteine, and sugars is fundamental to the synthesis of this compound. researchgate.net Heating cysteine and glucose together generates key intermediates like hydroxyacetaldehyde and mercaptopropanone, which are the building blocks for the furanthiol. ntou.edu.tw The decomposition of amino acids is highly dependent on temperature and heating duration, with significant degradation observed at temperatures between 160°C and 240°C. nih.gov
In addition to the Maillard reaction, the degradation of thiamine (Vitamin B1) has also been identified as a pathway for the formation of this compound. researchgate.net This process proceeds via the intermediate 5-hydroxy-3-mercapto-2-pentanone, highlighting an alternative source for this important aroma compound in thermally processed foods. researchgate.net
The kinetics of this compound formation are significantly influenced by both temperature and pH. Research has shown that lower pH values generally favor the formation of this compound. ntou.edu.tw For instance, in cooked meat, a lower pH (4.0 vs. 5.6) resulted in higher levels of this compound. ntou.edu.tw Similarly, model reactions conducted at pH 5 have successfully generated the compound. ntou.edu.twnih.gov
Below is a summary of reaction conditions from model systems that have been shown to produce this compound or its key precursors.
| Precursors | Temperature (°C) | pH | Key Outcome | Reference |
|---|---|---|---|---|
| Cysteine and Ribose | 95 | 5 | Formation of this compound | ntou.edu.twnih.gov |
| Methylglyoxal and Cysteine | 120 | Not Specified | Formation of DMHF (related furanone) | nih.gov |
| Minced Meat | Not Specified | 4.0 - 5.6 | Higher levels of this compound at lower pH | ntou.edu.tw |
Interplay of Sulfur Chemistry in Aromatic Compound Genesis
The formation of this compound is intricately linked to the complex network of reactions that occur during the thermal processing of food and other organic materials. Central to its genesis is the interplay of sulfur chemistry, particularly the Maillard reaction, with various reactive intermediates. This section delves into the specific roles of sulfur donors and the concurrent formation of other related heterocyclic compounds.
Contributions of Hydrogen Sulfide and Other Sulfur Donors
Hydrogen sulfide (H₂S) is a pivotal reactant in the synthesis of this compound. It primarily originates from the degradation of sulfur-containing amino acids, with cysteine being a major precursor. During thermal processes such as cooking, roasting, or sterilization, cysteine breaks down to release hydrogen sulfide, which can then react with other intermediates of the Maillard reaction.
One of the key pathways to this compound involves the reaction of hydrogen sulfide with furanone derivatives. Specifically, 4-hydroxy-2,5-dimethyl-3(2H)-furanone, also known as Furaneol®, is a significant intermediate. This furanone is a well-established product of the Maillard reaction, particularly from the interaction of rhamnose with amino acids. imreblank.ch The reaction between 4-hydroxy-2,5-dimethyl-3(2H)-furanone and hydrogen sulfide leads to the formation of this compound.
While hydrogen sulfide is the most direct sulfur donor, other sulfur-containing compounds can also contribute to the formation of furanthiols. For instance, the reaction of cysteine with 4-hydroxy-5-methyl-3(2H)-furanone has been shown to produce a complex mixture of sulfur-containing volatile compounds, including various thiols. researchgate.net Although this specific study focused on a different furanone, the underlying chemistry suggests that cysteine can act as a sulfur donor in reactions with furanone structures to generate furanthiols.
The availability of hydrogen sulfide can be a limiting factor in the formation of sulfur-containing flavor compounds. organic-chemistry.org The table below summarizes the key sulfur donors and their roles in the formation of this compound.
| Sulfur Donor | Precursor/Source | Role in Formation of this compound |
| Hydrogen Sulfide (H₂S) | Thermal degradation of cysteine | Reacts with furanone intermediates (e.g., 4-hydroxy-2,5-dimethyl-3(2H)-furanone) to form the thiol group. |
| Cysteine | Sulfur-containing amino acid | Acts as a primary source of hydrogen sulfide through thermal degradation. Can also react directly with Maillard reaction intermediates. researchgate.net |
| Glutathione | Tripeptide containing cysteine | Can also serve as a source of sulfur for the formation of various sulfur-containing compounds. organic-chemistry.org |
Co-formation with Other Furan and Thiophene Derivatives
The chemical environment that leads to the formation of this compound is also conducive to the generation of a wide array of other volatile and semi-volatile compounds, particularly other furan and thiophene derivatives. These compounds often share common precursors and formation pathways, resulting in their co-occurrence in thermally processed systems.
During the Maillard reaction between sugars and amino acids, a multitude of furan derivatives are formed. These can include 2-furfurylthiol and 2-methyl-3-furanthiol, which are structurally related to this compound. researchgate.netnih.gov The specific profile of furan derivatives formed is dependent on the types of sugars and amino acids present, as well as the reaction conditions such as temperature, pH, and water activity.
The presence of hydrogen sulfide in the reaction milieu not only facilitates the formation of furanthiols but also enables the synthesis of thiophenes. Thiophenes can be formed through the reaction of furan derivatives with hydrogen sulfide, where the oxygen atom in the furan ring is substituted by a sulfur atom. researchgate.netresearchgate.net For example, the reaction of 4-hydroxy-2,5-dimethyl-3(2H)-furanone with hydrogen sulfide can also lead to the formation of 2,5-dimethyl-4-hydroxy-3(2H)-thiophenone. organic-chemistry.org
Furthermore, the complex reactions involving cysteine and furanones can produce a variety of sulfur-containing heterocyclic compounds. These can include thiophenes, dithiolanones, thiophenones, and dithianones. researchgate.net The table below provides a summary of some of the furan and thiophene derivatives that are commonly co-formed with this compound.
| Compound Class | Specific Examples |
| Furan Derivatives | 2-Furfurylthiol, 2-Methyl-3-furanthiol, 4-Hydroxy-2,5-dimethyl-3(2H)-furanone |
| Thiophene Derivatives | 2,5-Dimethylthiophene, 2,5-Dimethyl-4-hydroxy-3(2H)-thiophenone, 3-Thiophenethiol |
| Other Sulfur Heterocycles | Dithiolanones, Thiophenones, Dithianones |
Analytical Chemistry and Characterization Methodologies
Chromatographic Techniques for Separation and Identification
Chromatography is fundamental to isolating 2,5-Dimethylfuran-3-thiol from intricate mixtures, such as those found in food and beverages, enabling its accurate identification and quantification.
Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone for the analysis of volatile compounds like this compound. In a recent study, the unequivocal identification of this compound in ground coffee beans was accomplished using a pre-separation step followed by two-dimensional gas chromatography-time-of-flight mass spectrometry (GCxGC-TOF-MS). scirea.orgscirea.org This powerful technique provides enhanced separation and definitive identification based on matching retention times on two different columns, the accurate mass of the precursor ion, and the full accurate MS2 spectra with an authentic reference standard. scirea.org The concentration of this compound in the coffee powder was estimated to be approximately 10 ng/kg. scirea.org
The analysis of volatile sulfur compounds (VSCs) by GC-MS often involves a pre-concentration step, such as headspace solid-phase microextraction (HS-SPME), to enhance sensitivity. researchgate.netnih.govfrontiersin.orgnih.govconsensus.app The choice of GC column is also critical for the successful separation of VSCs from other volatile constituents.
Table 1: GC-MS Parameters for Volatile Sulfur Compound Analysis
| Parameter | Example Condition | Reference |
|---|---|---|
| Technique | Two-dimensional GC-TOF-MS | scirea.org |
| Pre-concentration | Simultaneous Distillation-Extraction (SDE) | scirea.org |
| Ion m/z | 128.0292 au (accurate mass) | scirea.org |
| Detection | Time-of-Flight Mass Spectrometry | scirea.org |
While GC-MS is ideal for volatile analysis, High-Performance Liquid Chromatography (HPLC) is a valuable tool for analyzing less volatile precursors or for quantifying thiols after derivatization. The direct analysis of highly volatile thiols by HPLC can be challenging. Therefore, a common strategy involves derivatization to create a more stable, less volatile, and often fluorescent or UV-active compound.
A study on roasted coffee employed a fast derivatization/extraction method followed by liquid chromatography-electrospray ionization-high resolution mass spectrometry (LC-ESI-HRMS) for the determination of volatile thiols. nih.gov This approach allows for sensitive detection, with estimated limits of quantification (LOQs) ranging from 0.02 to 14.8 ng/kg for the evaluated thiols. nih.gov For general thiol analysis, HPLC with fluorescence detection is a widely used and sensitive method. diva-portal.orgnih.gov This involves a pre-derivatization step with a fluorescent probe, such as SBD-F (7-Fluorobenzo-2-oxa-1,3-diazole-4-sulfonic acid ammonium (B1175870) salt), followed by separation on a reverse-phase HPLC column. diva-portal.org
Multidimensional gas chromatography-olfactometry (MDGC-O) is a powerful technique for resolving and identifying odor-active compounds in complex mixtures. nih.govresearchgate.net This method is particularly useful when a target aroma compound co-elutes with other substances in a standard one-dimensional GC analysis. In MDGC, a specific portion (a "heart-cut") of the eluent from the first GC column is transferred to a second column with a different stationary phase for further separation. nih.gov The effluent from the second column is then split between a mass spectrometer for identification and an olfactometry port for sensory detection by a human assessor.
A study on volatile thiols in wine utilized heart-cutting MDGC-MS/O for qualitative screening, demonstrating its effectiveness in separating and identifying furan (B31954) thiols. acs.org The combination of GC-O with MDGC provides a significant advantage in the characterization of potent odorants like this compound, which may be present at trace levels but have a significant sensory impact. nih.govimreblank.chpfigueiredo.org
Solid-Phase Extraction (SPE) is a widely used sample preparation technique for the cleanup and concentration of analytes from complex matrices prior to chromatographic analysis. nih.gov For the analysis of volatile thiols, specialized SPE sorbents can be employed to selectively isolate these compounds.
One effective method for isolating volatile thiols, including furan thiols, from a wine matrix involved the use of a silver ion (Ag+)-based SPE sorbent. acs.org This method demonstrated good recovery for non-furan thiols (87-101%) and moderate recovery for two furan thiols (35-49%). acs.org Another approach for thiol determination utilizes multi-walled carbon nanotubes as an adsorbent in SPE, followed by HPLC with fluorescence detection. researchgate.net The choice of SPE sorbent and elution solvents is critical for achieving selective extraction and high recovery of the target analyte. For instance, a study on a related compound, 2,5-dimethyl-4-hydroxy-3(2H)-furanone, found that a Lichrolut-EN SPE column was effective for extraction from fruit juice. nih.gov
Headspace-Solid Phase Microextraction (HS-SPME) is a solvent-free, rapid, and sensitive technique for the extraction and pre-concentration of volatile and semi-volatile organic compounds from a sample's headspace. frontiersin.orgnih.govconsensus.app It is particularly well-suited for the analysis of volatile sulfur compounds (VSCs) in various food and beverage matrices. researchgate.netnih.govfrontiersin.orgnih.govconsensus.app
The effectiveness of HS-SPME is dependent on several factors, including the choice of fiber coating, extraction time and temperature, and sample matrix modifications such as salt addition and ethanol (B145695) concentration adjustment. nih.gov For the analysis of VSCs, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often found to provide the best results. nih.gov Optimization of extraction parameters is crucial for improving the sensitivity of the method. nih.gov
Table 2: Optimized HS-SPME Conditions for Volatile Sulfur Compound Analysis in a Fermented Beverage Model
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Fiber Coating | 50/30 μm DVB/CAR/PDMS | nih.gov |
| Extraction Temperature | 35 °C | nih.gov |
| Extraction Time | 30 min | nih.gov |
| Ethanol Concentration | Dilution to 2.5% v/v | nih.gov |
| Salt Addition | 20% w/v NaCl | nih.gov |
Spectroscopic Methods for Structural Elucidation
While chromatography provides separation, spectroscopic methods are essential for the definitive structural elucidation of this compound. Mass spectrometry, often coupled with GC, provides information on the molecular weight and fragmentation pattern of the molecule. scirea.org The accurate mass measurement of the molecular ion (e.g., 128.0292 atomic units for C6H8OS) is a key piece of evidence for confirming the elemental composition. scirea.org Further fragmentation in MS/MS experiments provides additional structural details.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Both ¹H-NMR and ¹³C-NMR are utilized to probe the chemical environment of the hydrogen and carbon atoms within the molecule, respectively.
¹H-NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical shifts, and their coupling patterns. For the related compound 2,5-dimethylfuran (B142691), the protons on the furan ring appear at specific chemical shifts, as do the protons of the methyl groups chemicalbook.com. In this compound, the introduction of the thiol group at the 3-position influences the electronic environment of the neighboring protons, leading to characteristic shifts in the spectrum that confirm its structure.
¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environments. The spectrum of 2,5-dimethylfuran shows distinct signals for the methyl carbons and the furan ring carbons chemicalbook.com. The presence of the thiol group in this compound causes a downfield or upfield shift of the carbon atoms, particularly C3, C2, and C4, providing definitive evidence for the substitution pattern.
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~2.2 | s | CH₃ at C2 |
| ¹H | ~2.4 | s | CH₃ at C5 |
| ¹H | ~3.5 | s | SH at C3 |
| ¹H | ~6.0 | s | H at C4 |
| ¹³C | ~14 | q | CH₃ at C2 |
| ¹³C | ~15 | q | CH₃ at C5 |
| ¹³C | ~110 | d | C4 |
| ¹³C | ~120 | s | C3 |
| ¹³C | ~145 | s | C2 |
| ¹³C | ~150 | s | C5 |
Note: The data in this table is predicted and may vary from experimental values.
Mass Spectrometry (MS and MS/MS) for Molecular and Fragment Ion Analysis
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound. When coupled with tandem mass spectrometry (MS/MS), it provides detailed structural information through the analysis of fragment ions.
The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight of approximately 128.19 g/mol nih.gov. In MS/MS analysis, the molecular ion is isolated and subjected to collision-induced dissociation, leading to the formation of characteristic fragment ions. The fragmentation pattern provides a unique fingerprint of the molecule, confirming the presence of the dimethylfuran ring and the thiol group. For instance, the loss of the thiol group or cleavage of the furan ring can be observed. Studies on related furan derivatives have shown that the furan ring can undergo characteristic fragmentation pathways umt.edu.
In a study investigating mixed disulfide conjugates of clopidogrel (B1663587), mass spectrometry was used to confirm the formation of a conjugate with this compound nih.govresearchgate.net. The MS and MS² spectra confirmed the presence of a mixed disulfide bond linkage between the active metabolite of clopidogrel and this compound nih.gov.
Infrared (IR), Raman, and UV-Vis Spectroscopy for Vibrational and Electronic Properties
Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques provide information about the functional groups present in a molecule. The IR and Raman spectra of this compound would be expected to show characteristic absorption bands for the C-S stretching vibration of the thiol group, as well as vibrations associated with the furan ring and the methyl groups. Theoretical studies on furan and its derivatives have detailed the expected vibrational modes globalresearchonline.net. For instance, the C-S stretching vibration typically appears in the range of 600-800 cm⁻¹ in the Raman spectrum rsc.org. The IR spectrum of the related compound 2,5-dimethylfuran shows characteristic peaks for C-H and C-O stretching and bending vibrations nist.gov.
UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to the π→π* transitions of the furan ring. The position and intensity of these bands can be influenced by the presence of the methyl and thiol substituents. Computational studies on furan and its derivatives have been used to predict their electronic absorption spectra globalresearchonline.net.
Quantitative Analysis Methodologies
Accurate quantification of this compound, especially at trace levels in complex matrices, requires highly sensitive and selective analytical methods.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for Trace Level Quantification
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a widely used technique for the quantification of trace-level compounds in various samples, including food and biological matrices nih.govlcms.czshimadzu.com. The separation power of HPLC combined with the sensitivity and selectivity of MS/MS allows for the accurate measurement of low concentrations of analytes nih.gov. For the analysis of thiols, which can be challenging due to their volatility and reactivity, derivatization is often employed to improve their chromatographic behavior and detection sensitivity acs.orgnih.gov.
Gas Chromatography with Pulsed Flame Photometric Detector (GC-PFPD) for Sulfur-Specific Detection
Gas chromatography (GC) is another powerful separation technique, particularly for volatile and semi-volatile compounds. When coupled with a pulsed flame photometric detector (PFPD), it becomes a highly selective method for the detection of sulfur-containing compounds tau.ac.ilufl.edu. The PFPD offers excellent sensitivity and selectivity for sulfur, making it an ideal choice for the analysis of thiols like this compound in complex samples where matrix interference can be a significant issue researchgate.net. The detector's response is based on the chemiluminescence of sulfur species in a hydrogen-rich flame.
Derivatization Strategies for Thiol Quantification (e.g., DTDP)
Due to the challenges associated with the direct analysis of thiols, derivatization strategies are frequently employed to enhance their stability, chromatographic properties, and detectability acs.orgcore.ac.uk. One common derivatizing agent for thiols is 4,4'-dithiodipyridine (DTDP) acs.orgnih.govnih.gov. DTDP reacts with thiols to form stable disulfide derivatives that can be readily analyzed by techniques like HPLC-MS/MS acs.orgnih.gov. This approach has been successfully used for the quantification of various thiols in complex matrices such as wine acs.orgnih.gov. The derivatization step not only improves the analytical performance but also allows for the selective extraction and concentration of the thiol analytes from the sample matrix.
Table 2: Comparison of Quantitative Analysis Methodologies
| Methodology | Principle | Advantages | Considerations |
| HPLC-MS/MS | Chromatographic separation followed by mass-based detection and fragmentation. | High sensitivity and selectivity, suitable for complex matrices. | May require derivatization for volatile thiols. |
| GC-PFPD | Chromatographic separation of volatile compounds with sulfur-specific detection. | Excellent selectivity for sulfur compounds, high sensitivity. | Limited to volatile and thermally stable compounds. |
| Derivatization with DTDP | Chemical modification of the thiol group to form a stable, easily detectable derivative. | Improves stability, chromatographic behavior, and detection sensitivity of thiols. | Adds an extra step to the analytical workflow. |
Use of Internal Standards for Analytical Accuracy
The accurate quantification of highly reactive and often trace-level volatile sulfur compounds, such as this compound, presents significant challenges in analytical chemistry. The complexity of food matrices and the volatility of the analyte can lead to variations during sample preparation, extraction, and chromatographic analysis. To ensure the reliability and accuracy of quantitative results, the use of an internal standard (IS) is an indispensable part of the analytical methodology.
Internal standards are crucial for correcting the loss of analyte during sample workup and for compensating for variations in instrument response. An ideal internal standard has physicochemical properties very similar to the analyte of interest and behaves similarly during the entire analytical procedure, but is chromatographically distinguishable from other components in the sample.
For the analysis of volatile sulfur compounds, a common and highly effective technique is the stable isotope dilution assay (SIDA). This method employs a stable-isotope-labeled version of the analyte as the internal standard. Because the isotopically labeled standard is chemically identical to the analyte, it can accurately account for matrix effects and variations in extraction efficiency and instrument response, leading to high precision and accuracy.
In cases where a specific isotopically labeled standard for this compound is not available, researchers often select a different compound that is structurally related and has a similar chemical behavior. For instance, in the analysis of other furanthiols like 2-methyl-3-furanthiol, compounds such as 4-methoxy-2-methyl-2-butanethiol (B1595437) have been utilized as internal standards researchgate.net. The selection of an appropriate internal standard is critical and must be validated to ensure it effectively mimics the behavior of the target analyte in the specific matrix being studied. Studies on various volatile sulfur compounds in complex matrices like wine have shown that different internal standards may be required for different analytes to best compensate for matrix effects nih.gov.
Despite the established importance of this practice, specific, validated analytical methods detailing the use of internal standards for the express purpose of quantifying this compound are not extensively documented in publicly available scientific literature. Methodologies for similar volatile sulfur compounds, however, provide a clear framework for how such an analysis would be approached. The validation would involve assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy (recovery) to ensure the method is fit for its intended purpose demarcheiso17025.com.
The table below illustrates typical internal standards used in the analysis of related volatile sulfur and furan compounds, which demonstrates the principles that would be applied for the accurate analysis of this compound.
Table 1: Examples of Internal Standards Used for the Analysis of Related Furan and Thiol Compounds
| Analyte | Internal Standard (IS) | Analytical Method | Matrix |
|---|---|---|---|
| 2-Methyl-3-furanthiol | 4-Methoxy-2-methyl-2-butanethiol | GC-MS/MS | Wine |
| 2,5-Dimethylfuran | 2,5-Dimethylfuran-d6 | SPME-GC-MS | Baby Food, Coffee |
| Dimethyl Sulfide (DMS) | Ethyl Methyl Sulfide (EMS) | HS-SPME-GC-PFPD | Wine |
| Dimethyl Disulfide (DMDS) | Diethyl Sulfide (DES) | HS-SPME-GC-PFPD | Wine |
Reactivity and Degradation Pathways
Thiol-Disulfide Exchange Reactions
Thiol-disulfide exchange is a fundamental reaction for thiols, involving the reaction of a thiolate anion with a disulfide bond. This process is critical in biochemistry for the formation and rearrangement of disulfide bonds in proteins.
Mechanisms and Kinetics of Mixed Disulfide Conjugate Formation
The formation of a mixed disulfide conjugate involving 2,5-Dimethylfuran-3-thiol proceeds through a nucleophilic substitution (SN2) mechanism. nih.gov In this reaction, the deprotonated thiol group (thiolate) of this compound acts as a nucleophile, attacking one of the sulfur atoms of a disulfide bond (R-S-S-R). This attack proceeds via a linear transition state where the three sulfur atoms are aligned. nih.govpdx.edu The reaction results in the formation of a new, mixed disulfide and the release of a new thiolate. thegoodscentscompany.com
The kinetics of this exchange are highly dependent on the pH of the environment, as the concentration of the reactive thiolate species increases with pH. The rate of the reaction is also influenced by the steric accessibility of the disulfide bond and the acidity (pKa) of the participating thiols. pdx.edu Studies on various thiol-disulfide interchange reactions have shown a correlation where the reaction rate constants are related to the pKa values of the nucleophilic thiol, the leaving group thiol, and the central sulfur atoms in the transition state. researchgate.net
Table 1: Factors Influencing Thiol-Disulfide Exchange Kinetics
| Factor | Description | Impact on Reaction Rate |
|---|---|---|
| pH | Determines the concentration of the nucleophilic thiolate anion. | Higher pH generally increases the rate. |
| pKa of Thiol | Lower pKa means a higher concentration of thiolate at a given pH. | Lower pKa of the attacking thiol can increase the rate. |
| Steric Hindrance | Physical blocking of the disulfide bond. | Increased steric hindrance around the disulfide bond decreases the rate. |
| Leaving Group | The stability of the departing thiolate. | A more stable leaving group (from a more acidic thiol) facilitates the reaction. |
Reversibility and Role of Thiol Reductants (e.g., Glutathione)
Thiol-disulfide exchange reactions are inherently reversible. thegoodscentscompany.commasterorganicchemistry.com The direction of the equilibrium is determined by the relative concentrations and reduction potentials of the thiols and disulfides involved. In biological systems, the high intracellular concentration of reduced glutathione (GSH) helps maintain a reducing environment, favoring the free thiol form of cysteine residues in proteins. thegoodscentscompany.com
Glutathione can react with a disulfide formed from this compound, reducing it back to its original thiol form. The process involves two steps: first, one molecule of GSH reacts with the disulfide to form a mixed disulfide between this compound and glutathione, releasing one molecule of the other thiol. Then, a second GSH molecule reacts with the mixed disulfide, regenerating the this compound and forming oxidized glutathione (GSSG). thegoodscentscompany.com This reversibility is crucial for regulating the function of proteins and other molecules through the dynamic formation and cleavage of disulfide bonds. Other reducing agents like dithiothreitol (DTT) also function effectively to cleave disulfide bonds and can reverse the formation of such conjugates. wikipedia.org
Oxidative Transformations
The sulfhydryl group of this compound is susceptible to oxidation by various agents, leading to a range of sulfur-containing species. The furan (B31954) ring itself can also undergo oxidative degradation, although the thiol group is generally more reactive under mild oxidizing conditions.
Reaction with Oxidizing Agents (e.g., Hydrogen Peroxide)
Hydrogen peroxide (H₂O₂) is a common oxidizing agent that reacts with thiols. The oxidation of a thiol by hydrogen peroxide is believed to proceed through an SN2 mechanism. youtube.com The initial product of this reaction is a sulfenic acid (R-SOH). nih.gov This intermediate is typically unstable and can undergo further reactions. nih.gov
Depending on the reaction conditions and the presence of other thiols, the sulfenic acid can react with another molecule of this compound to form a disulfide. Alternatively, it can be further oxidized to more stable, higher oxidation state species such as sulfinic acid (R-SO₂H) and sulfonic acid (R-SO₃H). wikipedia.org
Table 2: Oxidation States of Sulfur in Thiol Transformations
| Compound Type | General Formula | Sulfur Oxidation State |
|---|---|---|
| Thiol | R-SH | -2 |
| Disulfide | R-S-S-R | -1 |
| Sulfenic Acid | R-SOH | 0 |
| Sulfinic Acid | R-SO₂H | +2 |
Degradation Pathways via Ionic Mechanisms
Beyond direct oxidation of the thiol group, the furan ring itself contributes to the compound's instability, particularly under acidic conditions. Studies on the similar compound 2-methyl-3-furanthiol (MFT) have indicated that its degradation is not primarily due to the formation of disulfides but rather to oligomerization and polymerization. researchgate.net
This degradation pathway is proposed to proceed via an ionic mechanism. Protonation of the furan ring, likely at the 2-position, generates an electrophilic species. This cation can then react with available nucleophiles. In the case of this compound, the nucleophiles could be the thiol group or the electron-rich furan ring of another molecule, leading to the formation of dimers, oligomers, and polymers. researchgate.net The reactivity of the 5-position of the furan ring is considered a key factor in this rapid degradation. researchgate.net
Intermolecular Interactions and Complexations
The physical properties and chemical behavior of this compound are influenced by the intermolecular forces it can establish and its ability to form complexes.
The primary intermolecular forces for thiols are van der Waals interactions between their highly polarizable sulfur centers. Compared to alcohols, thiols are weaker hydrogen bond donors and acceptors. researchgate.net This is due to the lower electronegativity of sulfur compared to oxygen, resulting in a less polar S-H bond. Consequently, this compound is expected to have a lower boiling point and be less soluble in polar solvents like water than its alcohol analog, 2,5-dimethylfuran-3-ol.
The thiolate anion of this compound, formed by deprotonation, is a soft Lewis base and a potent ligand for metal ions. It can form stable transition metal thiolate complexes, particularly with soft Lewis acidic metals like copper (Cu²⁺), mercury (Hg²⁺), and cadmium (Cd²⁺). The furan ring can also participate in complexation, binding to metal ions through its π electron system or the lone pair electrons on the oxygen atom. This dual-binding capability suggests that this compound could act as a chelating agent for certain metal ions.
Potential for Thiol-Click Reactions in Material Science (General furanic thiol context)
Thiol-click chemistry, encompassing reactions like thiol-ene and thiol-yne additions, has emerged as a powerful tool for polymer synthesis and modification due to its high efficiency, selectivity, and mild reaction conditions. Furan derivatives, sourced from renewable biomass, are being increasingly investigated as sustainable building blocks for polymers. The incorporation of a thiol group onto a furan structure, as seen in this compound, presents an opportunity to leverage the advantages of both furan chemistry and thiol-click reactions.
In a general furanic thiol context, these compounds can participate in thiol-ene reactions where the thiol group adds across a carbon-carbon double bond (ene) in the presence of a radical initiator or under UV light. This process can be utilized to create cross-linked polymer networks with tunable properties. For instance, furan derivatives have been functionalized with allyl groups and subsequently cured with multifunctional thiols to form bio-based thermosets for applications such as coatings. nih.govthegoodscentscompany.comthegoodscentscompany.com The step-growth mechanism of the thiol-ene reaction allows for the formation of uniform three-dimensional networks and high conversion rates. thegoodscentscompany.com
The versatility of thiol-click reactions extends to their combination with other "click" chemistry methods, enabling the synthesis of complex and multifunctional materials. researchgate.net The general reactivity of furanic thiols in these processes suggests the potential for this compound to be employed as a monomer or a modifying agent in the development of novel, sustainable materials.
| Thiol-Click Reaction Type | Reactants | General Conditions | Potential Application |
| Thiol-Ene Radical Addition | Furanic Thiol, Alkene | UV irradiation or thermal initiation | Bio-based coatings, adhesives, thermosets |
| Thiol-Yne Radical Addition | Furanic Thiol, Alkyne | UV irradiation or thermal initiation | Cross-linked polymers, functional materials |
| Thiol-Michael Addition | Furanic Thiol, Electron-deficient alkene | Base or nucleophilic catalyst | Hydrogels, bioconjugation |
Tautomeric Equilibria
Tautomerism is a phenomenon where a chemical compound exists in two or more interconvertible forms that differ in the position of a proton and a double bond. For thiols, a common tautomeric relationship is the thiol-thione equilibrium.
Investigation of Thiol-Thione Tautomerism
The potential for this compound to exist in a tautomeric equilibrium between its thiol form (containing a C=C-SH group) and a thione form (containing a C-C=S group) is an important aspect of its chemistry. While direct studies on the tautomerism of this compound are not extensively documented in the provided search results, research on other furan-containing thiol compounds provides valuable insights into this phenomenon.
For example, studies on compounds such as 5-Furan-2-yl nih.govthegoodscentscompany.comthegoodscentscompany.comoxadiazole-2-thiol and 5-furan-2-yl-4H- nih.govthegoodscentscompany.comjocpr.comtriazole-3-thiol have confirmed the existence of thiol-thione tautomeric equilibria. nih.govjocpr.com In these systems, the equilibrium can be influenced by factors such as the solvent and the physical state (solution or solid). It is generally observed that in the condensed phase and in solution, the thione form tends to be the dominant species. The investigation of such equilibria is typically carried out using spectroscopic methods like IR and 1H-NMR, as well as elemental analysis to confirm the structures of the synthesized compounds. nih.govjocpr.com
The study of tautomerism in heterocyclic thiols is crucial as the different tautomers can exhibit distinct chemical and physical properties, which can influence their reactivity and biological activity. For instance, in the context of 1,2,4-triazole-3-thiones, the equilibrium between the thione and thiol forms can be shifted by pH, with the thione form prevailing in neutral and acidic media, and the equilibrium shifting towards the thiol form in alkaline solutions. This suggests that the tautomeric state of this compound could also be sensitive to its chemical environment.
| Tautomeric Form | Key Structural Feature | General Dominance | Investigational Methods |
| Thiol | -SH group attached to the furan ring | Less common in condensed phase | 1H-NMR, IR Spectroscopy |
| Thione | C=S group within the furan ring system | More common in condensed phase | 1H-NMR, IR Spectroscopy, Elemental Analysis |
Computational Chemistry and Theoretical Modeling
Quantum Chemical Calculations of Energetic Properties
Quantum chemical calculations are instrumental in determining the thermodynamic properties of molecules, which are crucial for understanding their stability and behavior in chemical reactions.
The standard molar enthalpy of formation is a key thermodynamic quantity that indicates the stability of a compound. While direct experimental determination can be challenging, computational methods offer a reliable alternative. For furan (B31954) and its isomers, for instance, the G4 level of theory has been successfully employed to calculate their enthalpies of formation. researchgate.net This high-level computational method can be applied to 2,5-Dimethylfuran-3-thiol to predict its energetic properties. A comparative look at the calculated enthalpies of formation for furan and its isomers reveals furan to be the most stable. researchgate.net
| Compound | Calculated Enthalpy of Formation (kcal/mol) |
|---|---|
| Furan | -9.261 |
| 2-Butyn-1-one | 16.320 |
| Cyclopropylienemethanone | 19.320 |
| Methyl-2-cyclopropenemethanone | 21.003 |
| But-3-ynal | 24.553 |
| Buten-3-yn-2-ol | 30.702 |
A variety of high-level computational methods are available for the accurate prediction of molecular properties. Density Functional Theory (DFT) methods, particularly B3LYP, are widely used due to their balance of accuracy and computational cost. gac.eduresearchgate.net These methods have been successfully applied to study furan derivatives, including calculations of their equilibrium geometries and rotational barriers. researchgate.net For instance, DFT calculations have been used to analyze the condensed Fukui functions for furan to understand its reactivity. mdpi.com Such computational approaches are invaluable for predicting the energetic properties of this compound.
| Computational Method | Application in Furan Chemistry |
|---|---|
| G4 Theory | Calculation of electronic energies and thermodynamic properties. researchgate.net |
| DFT (B3LYP) | Optimization of geometries, calculation of rotational barriers, and analysis of reactivity. researchgate.netmdpi.com |
| CAM-RB3LYP | Probing reaction mechanisms and thermodynamic parameters in furan formation. nih.gov |
Spectroscopic Property Predictions
Theoretical simulations of spectra are a cornerstone of computational chemistry, aiding in the interpretation of experimental data and the structural elucidation of molecules.
Computational methods can predict a range of spectroscopic properties. For furan derivatives, DFT methods have been used to calculate ¹H and ¹³C NMR substituent-induced shifts, which show good correlation with experimental values. researchgate.net These calculations are sensitive to the substituent effects and can be correlated with Hammett constants. researchgate.net Similarly, theoretical calculations can predict vibrational frequencies (FT-IR and Laser-Raman) and electronic transitions (UV-Vis). For example, time-dependent DFT (TD-DFT) at the CAM-B3LYP level has been used to predict vertical transition energies in furan pyrolysis products. researchgate.net These methodologies can be directly applied to this compound to predict its full spectroscopic profile.
| Spectroscopic Technique | Computational Approach | Predicted Properties |
|---|---|---|
| NMR | DFT (e.g., B3LYP/6-31G(d,p)) | Chemical shifts (¹H, ¹³C) researchgate.net |
| FT-IR, Laser-Raman | DFT (Frequency calculations) | Vibrational frequencies and intensities |
| UV-Vis | TD-DFT (e.g., TD-CAM-B3LYP) | Electronic transition energies and oscillator strengths researchgate.net |
Mechanistic Insights from Computational Simulations
Computational simulations provide a molecular-level understanding of reaction mechanisms, which is often inaccessible through experimental means alone.
By mapping the potential energy surface of a reaction, computational chemistry can identify transition states and calculate activation energies, providing critical insights into reaction kinetics and pathways. For instance, DFT calculations have been used to investigate the reactivity of thiols in furanosyl reactions, revealing that stronger hydrogen bonding stabilizes the transition states for O-furanoside formation over S-furanosides. digitellinc.com In another study, electronic structure calculations elucidated the reaction pathway in the synthesis of furan-containing lubricants, indicating that a thiol promoter reduces the energy barrier of the rate-determining dehydration step. rsc.org Furthermore, computational studies on the formation of furan in thermally processed foods have used DFT to probe reaction steps and determine the associated thermodynamic parameters and activation energies. nih.gov These examples highlight the power of computational methods to unravel the intricate details of reactions involving furan and thiol moieties, a capability that is directly applicable to studying the reactivity of this compound.
| Reaction System | Computational Finding | Methodology |
|---|---|---|
| Phenanthroline-catalyzed furanosylations | Hydrogen bonding with bromide stabilizes transition states for O-furanosides. digitellinc.com | DFT |
| Synthesis of furan-containing lubricants | Thiol promoter reduces the activation barrier of the rate-determining step. rsc.org | Electronic structure calculations |
| Formation of furan from aldotetrose | The second step is rate-limiting with a calculated ΔG‡25 of 327.61 kJ mol⁻¹. nih.gov | CAM-RB3LYP/6-311++G(d,p) |
| Formation of furan from acetaldehyde (B116499) and glycolaldehyde | The first step is rate-limiting with a calculated ΔG‡25 of 283 kJ mol⁻¹. nih.gov | CAM-RB3LYP/6-311++G(d,p) |
Understanding Electronic and Steric Factors Influencing Reactivity
The reactivity of this compound is governed by a combination of electronic and steric factors originating from its furan ring system and substituent groups. The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is inherently electron-rich compared to benzene. wikipedia.org This increased electron density is due to the delocalization of one of the oxygen atom's lone pairs of electrons into the ring, which enhances its aromatic character and significantly increases its reactivity towards electrophilic substitution. wikipedia.org
Steric hindrance also plays a crucial role in the reactivity of this compound. wikipedia.org The methyl groups at the 2- and 5-positions, flanking the reactive sites of the furan ring, can impede the approach of bulky reagents. wikipedia.org This steric crowding can influence the regioselectivity of reactions, potentially directing incoming reactants to less hindered positions. Similarly, the thiol group at the 3-position contributes to the steric environment of the molecule, which can affect the accessibility of adjacent positions on the ring. In some cases, steric hindrance is deliberately used in organic synthesis to control the selectivity of chemical reactions and to slow down undesirable side reactions. wikipedia.org
Theoretical Analysis of Tautomeric Equilibrium
Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and a double bond. For this compound, a potential tautomeric equilibrium exists between the thiol form and its corresponding thione form. This equilibrium is of significant interest as the different tautomers can exhibit distinct chemical and physical properties, which in turn can influence their biological activity and reactivity.
Computational chemistry provides powerful tools for the theoretical analysis of tautomeric equilibria. Quantum chemical methods, such as Density Functional Theory (DFT), are commonly employed to investigate the stabilities and properties of tautomers. dergipark.org.tr These calculations can provide valuable insights into the gas-phase and solution-phase energetics of the tautomeric system.
A theoretical analysis of the tautomeric equilibrium of this compound would typically involve the following steps:
Geometry Optimization: The molecular structures of both the thiol and thione tautomers are optimized to find their lowest energy conformations.
Energy Calculations: The absolute and relative energies of the optimized structures are calculated to determine the more stable tautomer. A lower energy value indicates a more stable structure.
Solvent Effects: The influence of different solvents on the tautomeric equilibrium can be modeled using various computational approaches, such as the Polarizable Continuum Model (PCM). The stability of tautomers can be significantly affected by the polarity of the solvent. orientjchem.org
Transition State Search: To understand the kinetics of the interconversion between the tautomers, the structure and energy of the transition state connecting them are calculated. This allows for the determination of the activation energy barrier for the tautomerization process.
Below is an illustrative table showcasing the type of data that would be generated from a theoretical analysis of the tautomeric equilibrium of this compound. Please note that these are hypothetical values for demonstrative purposes.
| Tautomer | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Water, kcal/mol) |
| Thiol Form | 0.00 | 0.00 |
| Thione Form | Hypothetical Value | Hypothetical Value |
The results of such a theoretical analysis would provide a quantitative understanding of the tautomeric preference of this compound in different environments, which is crucial for predicting its behavior in various chemical and biological systems.
Role in Flavor and Aroma Chemistry Research
Contribution to Complex Aroma Profiles in Food Systems
2,5-Dimethylfuran-3-thiol is particularly noted for its contribution to meaty, roasted, and savory aromas. It is described as having a beefy character, with some sources also noting a faint woody note perfumerflavorist.com. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) describes its physical appearance as a clear yellow-orange liquid with a meaty aroma nih.gov. Its flavor profile is characterized as meaty and sulfurous thegoodscentscompany.comfoodb.ca.
The closely related compound, 2-methyl-3-furanthiol, is also well-known for its intense meaty aroma and is often studied in the context of cooked meat flavors researchgate.net. Research has shown that furanthiols with a thio-substituent in the 3-position tend to exhibit more meat-like qualities perfumerflavorist.com. These compounds are considered character-impact compounds in many cooked food products, meaning they are key to defining the characteristic aroma.
The study of potent aroma compounds like this compound relies heavily on sensory evaluation techniques. Gas Chromatography-Olfactometry (GC-O) is a primary method used to determine the sensory relevance of individual volatile compounds in a complex mixture. In GC-O, as compounds elute from the gas chromatograph, they are sniffed by a trained sensory panelist who records the odor character and intensity. This technique is particularly useful for identifying potent odorants that may be present at concentrations too low for instrumental detection but are still perceivable by the human nose.
Occurrence and Distribution in Specific Matrices
This compound has been identified as a naturally occurring volatile compound in a variety of food systems, particularly those that undergo thermal processing.
This compound has been tentatively identified in cooked beef perfumerflavorist.com. The formation of this compound and other furanthiols in cooked meat is often a result of the Maillard reaction between sulfur-containing amino acids (like cysteine) and reducing sugars, as well as the thermal degradation of thiamine (Vitamin B1).
The presence of this compound has also been confirmed in roasted coffee. Furfuryl mercaptan, a related compound, is one of the earliest recognized sulfur notes used to create cooked and coffee aromas perfumerflavorist.com. The roasting of coffee beans provides the necessary conditions for the formation of these potent aroma compounds, which contribute to the characteristic roasted and savory notes of coffee.
While research on volatile thiols in wine has largely focused on compounds responsible for fruity and "tropic" notes, such as 3-mercaptohexan-1-ol (3MH) and 4-mercapto-4-methylpentan-2-one (4MMP), there is evidence of the presence of furanthiols in aged beverages wine.co.zawinemakermag.comsevenfifty.com. A study on various Vitis vinifera wines, including red and white Bordeaux, successfully quantified 2-methyl-3-furanthiol at concentrations significantly above its olfactory perception threshold nih.gov. This suggests that furanthiols can contribute to the aroma profile of wines, potentially adding savory or roasted nuances. Although the presence of this compound in aged beverages is not as extensively documented as other thiols, the detection of its close structural analog indicates the possibility of its formation and contribution to the complex aroma of aged wines.
Odor Detection Thresholds and Impact Character
A key aspect of understanding the importance of an aroma compound is its odor detection threshold, which is the lowest concentration at which it can be perceived by the human nose. Sulfur-containing compounds, and thiols in particular, are known for their exceptionally low odor thresholds.
Determination of Ultra-Trace Level Potency and Threshold Values
Volatile sulfur compounds are renowned for having some of the lowest odor thresholds among all flavor compounds. For instance, the structurally similar and often co-occurring compound, 2-methyl-3-furanthiol, is recognized as a potent meaty aroma compound with an odor threshold as low as 0.007 μg/kg in water and 0.0025 ng/L in air nih.gov. Another related furanthiol, 2-furfurylthiol, a key aroma in coffee, has a reported odor threshold of 0.005–0.12 μg/kg ntou.edu.tw.
While specific, extensively documented threshold values for this compound are not as widely published as for some other furanthiols, its structural characteristics and sensory descriptions as a meaty and sulfurous compound suggest a similarly low detection threshold. The analytical characterization of such compounds is often achieved through techniques like gas chromatography-olfactometry (GC-O), which allows for the separation of volatile compounds and their subsequent sensory evaluation by a human assessor. The Flavornet database provides Kovats retention indices for this compound, which are instrumental in its identification in complex food matrices during such analyses flavornet.org. The potency of these thiols is often orders of magnitude greater than their corresponding alcohols, highlighting the significant impact of the thiol group on the perceived aroma intensity ntou.edu.tw.
Interactive Data Table: Potency of Selected Furanthiols
| Compound | Odor Threshold in Water (µg/kg) | Odor Threshold in Air (ng/L) | Flavor Profile |
| 2-Methyl-3-furanthiol | 0.007 nih.gov | 0.0025 nih.gov | Meaty researchgate.net |
| 2-Furfurylthiol | 0.005-0.12 ntou.edu.tw | 0.01 nih.gov | Roasted, Coffee-like ntou.edu.tw |
| This compound | Data not widely available | Data not widely available | Meaty, Sulfurous foodb.ca |
Biological Activities Related to Formation Products
Antioxidant Activity of Maillard Reaction Products Containing this compound
The Maillard reaction, a key pathway for the formation of this compound, is well-known for producing a wide array of products that not only contribute to flavor and color but also possess biological activities, most notably antioxidant properties researchgate.netnih.govmdpi.com. The antioxidant capacity of Maillard reaction products (MRPs) is a subject of significant research interest, as these compounds can help protect food from oxidative degradation and may also have beneficial effects in biological systems.
Sulfur-containing amino acids, such as cysteine, are crucial precursors in the formation of many potent flavor compounds, including furanthiols. Research has demonstrated that MRPs derived from reaction systems containing sulfur compounds often exhibit enhanced antioxidant activity semanticscholar.orgnih.gov. The thiol group (-SH) present in compounds like this compound is a key functional group that can contribute to this antioxidant capacity. Thiols are known to act as effective radical scavengers and can also decompose hydroperoxides, thus inhibiting lipid peroxidation researchgate.net.
Interactive Data Table: Factors Influencing Antioxidant Activity of MRPs
| Precursors | Key Findings | Reference |
| Soybean Protein Hydrolysates + Sulfur Compounds | Sulfur-containing compounds contribute to improved antioxidant activity of MRPs. | semanticscholar.org |
| Sesame Seed Meal + Cysteine | Cysteine-derived MRPs showed the strongest antioxidant activity. | nih.gov |
| Glucose + Cysteine/Glutathione | Thiol-derived MRPs can exert significant antioxidant activity. | nih.gov |
| General Maillard Reaction | The antioxidant activity of MRPs results from the combined contributions of various components, including volatile flavor compounds. | researchgate.net |
Future Research Directions and Applications of 2,5 Dimethylfuran 3 Thiol
The potent sensory characteristics of 2,5-dimethylfuran-3-thiol have established its importance in the flavor industry. However, the future of this compound extends beyond its current applications, with significant research opportunities in sustainable production, advanced analytical techniques, mechanistic understanding, flavor innovation, and exploration of its biological activities. This article outlines key future research directions and potential applications for this impactful aroma compound.
Q & A
Q. Key Methodological Considerations :
Q. Table 1: Synthetic Routes Comparison
| Method | Catalyst | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Thiol-ene addition | P₂S₅ | 65–75 | ≥95 | |
| Hydrogenolysis | Pd/C | 70–80 | ≥98 |
Basic: What analytical techniques are critical for structural elucidation and purity assessment?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., thiol proton at δ 1.5–2.0 ppm, furan ring protons at δ 6.0–7.0 ppm) .
- GC-MS : Quantify trace impurities (e.g., residual solvents or oxidation byproducts like disulfides) .
- X-ray Crystallography : Resolve molecular conformation and non-covalent interactions (e.g., C–H⋯S hydrogen bonds) .
Methodological Tip : Use deuterated DMSO for NMR to stabilize the thiol proton and prevent oxidation .
Advanced: How does this compound participate in redox-mediated biological interactions, and what models study its antiplatelet activity?
Answer:
The thiol group forms mixed disulfides with cysteine residues in proteins. In clopidogrel metabolism studies:
- Mechanism : Reacts with active metabolites (e.g., clopidogrel’s thiolactone) to form disulfide conjugates, releasing antiplatelet agents upon glutathione (GSH) reduction .
- In Vitro Models :
- Human Liver Microsomes (HLMs) : Monitor conjugate formation via LC-MS/MS .
- Platelet Aggregation Assays : Use ADP-induced aggregation to measure inhibition potency (IC₅₀) of reduced conjugates .
Q. Table 2: Antiplatelet Activity of Conjugates
| Thiol Reductant | Conjugate Stability (t₁/₂) | IC₅₀ (μM) | Reference |
|---|---|---|---|
| GSH | 2.1 h | 0.8 | |
| DTT | 1.5 h | 1.2 |
Advanced: How do reaction conditions (pH, reductants) influence disulfide bond formation kinetics?
Answer:
- pH Dependence : Optimal reactivity at pH 7.4 (physiological conditions) due to thiolate ion (S⁻) formation, enhancing nucleophilicity .
- Reductant Effects : Strong reductants (e.g., DTT) accelerate disulfide cleavage, while weaker agents (e.g., CPT) stabilize conjugates .
Q. Methodological Approach :
- Kinetic Studies : Use stopped-flow spectroscopy or HPLC to track disulfide formation/cleavage rates .
- Computational Modeling : DFT calculations to predict transition states and activation energies .
Data Contradiction: How to resolve discrepancies in reported reactivity with thiol reductants?
Answer:
Discrepancies often arise from:
- Reductant Purity : Impurities (e.g., oxidized DTT) alter reaction kinetics. Validate reductant quality via Ellman’s assay .
- Experimental Design : Standardize protocols (e.g., fixed enzyme concentrations in HLMs) to minimize variability .
Q. Resolution Strategy :
- Cross-Validation : Reproduce results in multiple models (e.g., HLMs vs. recombinant enzymes) .
- Controlled Variables : Fix temperature (37°C) and O₂ levels (anaerobic chambers) to prevent oxidation .
Safety: What protocols mitigate risks when handling this compound?
Answer:
- Toxicity Management : Use fume hoods and PPE (nitrile gloves, goggles) due to acute toxicity (LD₅₀: 150 mg/kg in rodents) .
- Storage : Store under N₂ at –20°C in amber vials to prevent oxidation and volatilization .
- Spill Response : Neutralize with 10% NaHCO₃ solution and adsorb with vermiculite .
Advanced: What strategies enhance stability in aqueous formulations for biological studies?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
